

# Synthesis of a Key Vonoprazan Intermediate: A Detailed Protocol from Dinitrile Precursor

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## Compound of Interest

Compound Name:	2-[(2-fluorophenyl)methyl]propanedinitrile
CAS No.:	338965-16-5
Cat. No.:	B3041685

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Introduction: Vonoprazan (Takecab®) is a potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] Its unique 1,3,5-trisubstituted pyrrole core is a key structural feature responsible for its potent and sustained acid suppression.[3] The efficient construction of this pyrrole ring is a critical aspect of Vonoprazan synthesis. This application note provides a detailed experimental procedure for the synthesis of a key aldehyde intermediate, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, starting from the dinitrile precursor, 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile. This synthetic route, which involves a sequential cyclization, dechlorination, and reduction, offers a practical approach for researchers and professionals in drug development.[4]

## Synthetic Strategy: From Dinitrile to Pyrrole Carbaldehyde

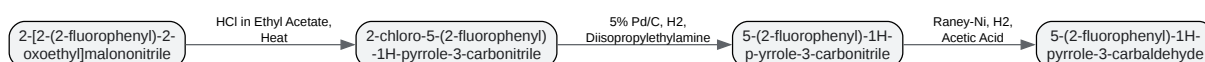
The overall synthetic strategy is a three-step process that transforms the acyclic dinitrile, 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile, into the pivotal pyrrole carbaldehyde intermediate.

The causality behind this experimental design is as follows:

- **Intramolecular Cyclization and Chlorination:** The initial step involves the acid-catalyzed intramolecular cyclization of the dinitrile. The use of hydrogen chloride not only facilitates the cyclization to form the pyrrole ring but also introduces a chlorine atom at the 2-position, yielding 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. This chloro-substituted pyrrole is a stable intermediate that is readily purified.
- **Catalytic Dechlorination:** The subsequent step is the selective removal of the chlorine atom. This is achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This step is crucial for obtaining the desired 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with high purity.
- **Nitrile Reduction to Aldehyde:** The final transformation is the reduction of the nitrile group to a carbaldehyde. This is accomplished using Raney Nickel (Raney-Ni) as the catalyst under a hydrogen atmosphere. The aldehyde functionality is essential for the subsequent steps in the total synthesis of Vonoprazan, which typically involve reductive amination.

This multi-step approach allows for the controlled and efficient construction of the substituted pyrrole ring system, a cornerstone of the Vonoprazan molecule.

## Experimental Workflow Diagram



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Caption: Synthetic workflow for the preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.

## Quantitative Data Summary

Step	Reactant	Reagent /Catalyst	Solvent	Temperature (°C)	Time (h)	Product	Yield (%)
1	2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile	Hydrogen Chloride	Ethyl Acetate	50-80	4	2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile	~78
2	2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile	5% Pd/C, H <sub>2</sub>	Ethanol	Room Temp.	3	5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile	~91
3	5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile	Raney-Ni, H <sub>2</sub>	Tetrahydrofuran	20	3	5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde	Not specified

## Detailed Experimental Protocols

### Step 1: Synthesis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Rationale: This step utilizes an acid-catalyzed intramolecular cyclization. The ketone carbonyl is protonated, making it more susceptible to nucleophilic attack by one of the nitrile groups. Subsequent dehydration and tautomerization lead to the formation of the aromatic pyrrole ring. The presence of excess hydrogen chloride results in the chlorination at the electron-rich 2-position of the pyrrole.

**Procedure:**

- To a sealed reaction vessel, add 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile (50.0 g, 0.247 mol) and ethyl acetate (200 mL).
- Add a solution of hydrogen chloride in ethyl acetate.
- Stir the mixture at 50-55 °C for 3 hours.
- Increase the temperature to 80 °C and continue stirring for an additional 1 hour.[1]
- After the reaction is complete, concentrate the mixture under reduced pressure to dryness.
- Add isopropanol to the residue and stir to form a slurry.
- Collect the solid by filtration and dry to afford 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.
  - Expected Yield: Approximately 45.6 g (78%).[1]

## Step 2: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Rationale: This is a classic catalytic dechlorination reaction. Palladium on carbon is an excellent catalyst for the hydrogenolysis of aryl chlorides. Hydrogen gas is the reducing agent, and a base, such as diisopropylethylamine, is added to neutralize the hydrogen chloride that is formed during the reaction, preventing side reactions and catalyst deactivation.

**Procedure:**

- To a hydrogenation vessel, add 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (22.06 g, 0.1 mol), ethanol (300 mL), and diisopropylethylamine (16.8 g, 0.13 mol).
- Carefully add 5% palladium on carbon (5% Pd-C) catalyst.
- Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature for 3 hours.

- Upon completion, vent the hydrogen and purge the vessel with nitrogen.
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., 30% ethanol in water) to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[4]
  - Expected Yield: Approximately 16.9 g (91% after recrystallization).[4]

### Step 3: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Rationale: This step involves the catalytic reduction of a nitrile to an aldehyde. Raney Nickel is a commonly used catalyst for this transformation. The reaction is typically carried out in the presence of an acid, such as acetic acid, which facilitates the hydrolysis of the intermediate imine to the desired aldehyde.

Procedure:

- To a round-bottom flask, add 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (25 g, 0.134 mol) and tetrahydrofuran (THF) (165 mL).
- Stir the mixture at 20 °C until the solid is dissolved, then add acetic acid (2.8 mL).[1]
- Purge the flask with nitrogen, then carefully add wet Raney-Ni (20 g).
- Introduce a hydrogen atmosphere (e.g., via a hydrogen balloon) and stir the reaction mixture vigorously at 20 °C for 3 hours.
- After the reaction is complete, purge the flask with nitrogen and filter the mixture to remove the Raney-Ni catalyst. Wash the catalyst with ethyl acetate (250 mL).
- To the combined filtrate, add an aqueous solution of sodium hydroxide to adjust the pH to 7-8.

- Separate the organic layer and wash it sequentially with a 5% aqueous solution of sodium bicarbonate and a 5% aqueous solution of sodium chloride.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.

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